molecular formula C19H13FN4O4 B11196273 3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11196273
M. Wt: 380.3 g/mol
InChI Key: REGYIGXIKDFCFV-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3-FLUORO-4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE is a complex organic compound that features a benzodioxole ring, a fluoromethylphenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3-FLUORO-4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates using suitable linkers and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the oxadiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Sensors: Incorporated into sensors for detecting specific chemicals or environmental conditions.

    Electronics: Potential use in organic electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3-FLUORO-4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1,2,4-OXADIAZOLE: Lacks the fluoromethylphenyl group, potentially altering its chemical and biological properties.

    5-(3-FLUORO-4-METHYLPHENYL)-1,3,4-OXADIAZOLE: Does not contain the benzodioxole ring, which may affect its reactivity and applications.

Uniqueness

The unique combination of the benzodioxole, fluoromethylphenyl, and oxadiazole moieties in 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3-FLUORO-4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13FN4O4

Molecular Weight

380.3 g/mol

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H13FN4O4/c1-10-2-3-12(6-13(10)20)19-23-22-17(27-19)8-16-21-18(24-28-16)11-4-5-14-15(7-11)26-9-25-14/h2-7H,8-9H2,1H3

InChI Key

REGYIGXIKDFCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)F

Origin of Product

United States

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